molecular formula C13H16O B8648936 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene

1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene

Cat. No.: B8648936
M. Wt: 188.26 g/mol
InChI Key: OHPUUFVKPLRCRU-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₁₃H₁₆O. It is characterized by a tert-butyl group and a prop-2-ynyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxy-1-tert-butylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 1-tert-butyl-2-(prop-2-ynyloxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-(prop-2-ynyloxy)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is unique due to the combination of the tert-butyl and prop-2-ynyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-tert-butyl-2-prop-2-ynoxybenzene

InChI

InChI=1S/C13H16O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h1,6-9H,10H2,2-4H3

InChI Key

OHPUUFVKPLRCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Tert-butylphenol (15.02 g, 15.4 ml, 100 mmol), propargyl bromide (14.3 ml of 80% in toluene, 128 mmol), and potassium carbonate (17.66 g, 128 mmol) were stirred together in 200 ml of acetonitrile at ambient temperature for 5 days. The solvent was removed under reduced pressure, and the residue taken into water and extracted with diethyl ether. The organic layers were combined, dried with magnesium sulfate, and filtered. The solvent was evaporated under reduced pressure to give 18.86 g of the title compound which was used without further purification. 1H NMR (300 MHz, CDCl3) δ ppm 7.30 (dd, J=7.80, 1.70 Hz, 1 H), 7.15-7.22 (m, 1 H), 6.90-6.98 (m, 2 H), 4.73 (d, J=2.37 Hz, 2 H), 2.48 (t, J=2.37 Hz, 1 H), 1.39 (s, 9 H). MS (DCI) m/e 206 (M+NH4)+.
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
17.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-(tert-butyl)phenol (5.0 g, 34 mmol) and progargyl bromide (4.8 g, 40 mmol) in dry ACN (50 mL) was added K2CO3 (5.5 g, 40 mmol) and the solution was stirred for 2 d at rt, concentrated, redissolved in water and extracted with Et2O. The combined organic layers were dried over Na2SO4, filtered, concentrated and purified by CC (PE) to give compound P4a (4.5 g, 72%) as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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